molecular formula C19H11BrN2O3 B5015181 (2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5015181
M. Wt: 395.2 g/mol
InChI Key: GPWZGTYKCUVZQE-KAMYIIQDSA-N
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Description

(2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles. It features a complex structure with a bromophenyl group, a nitrophenyl group, and a furan ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.

    Formation of the prop-2-enenitrile moiety: This can be done through a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or other brominating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include furanones or nitro derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

    Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.

    Agriculture: It may be used in the development of agrochemicals.

Mechanism of Action

The mechanism by which (2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(4-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Uniqueness

The presence of the bromine atom in (2E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile imparts unique reactivity compared to its analogs with different substituents

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-15-7-5-13(6-8-15)14(12-21)11-16-9-10-19(25-16)17-3-1-2-4-18(17)22(23)24/h1-11H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWZGTYKCUVZQE-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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